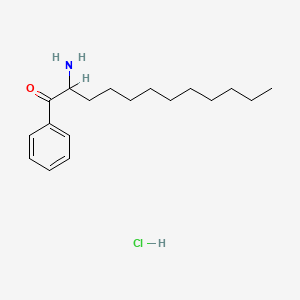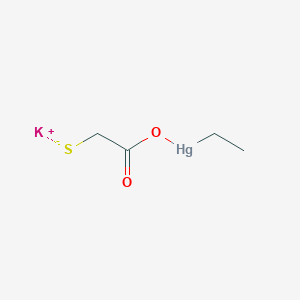
Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium is a chemical compound that belongs to the class of organomercury compounds It is characterized by the presence of a mercurate ion complexed with ethyl mercaptoacetate and potassium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium typically involves the reaction of mercuric chloride with ethyl mercaptoacetate in the presence of a base such as potassium hydroxide. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Aqueous or organic solvents like ethanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactant Purity: High-purity reactants to ensure product quality.
Reaction Vessels: Large-scale reactors with efficient mixing and temperature control.
Purification: Techniques such as recrystallization or chromatography to obtain pure product.
Analyse Chemischer Reaktionen
Types of Reactions
Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The ethyl mercaptoacetate ligand can be substituted with other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Various thiols or amines.
Major Products Formed
Oxidation Products: Mercuric oxide, mercuric nitrate.
Reduction Products: Elemental mercury.
Substitution Products: New organomercury compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential use in bioconjugation.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium exerts its effects involves:
Molecular Targets: Interaction with thiol groups in proteins and enzymes.
Pathways Involved: Disruption of cellular processes through binding to essential biomolecules, leading to inhibition of enzyme activity and cellular toxicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl mercaptoacetate
- Potassium thioglycolate
- Mercuric acetate
Comparison
Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium is unique due to its specific combination of mercury, ethyl mercaptoacetate, and potassium
Eigenschaften
CAS-Nummer |
64048-06-2 |
|---|---|
Molekularformel |
C4H7HgKO2S |
Molekulargewicht |
358.85 g/mol |
IUPAC-Name |
potassium;ethyl-(2-sulfidoacetyl)oxymercury |
InChI |
InChI=1S/C2H4O2S.C2H5.Hg.K/c3-2(4)1-5;1-2;;/h5H,1H2,(H,3,4);1H2,2H3;;/q;;2*+1/p-2 |
InChI-Schlüssel |
XWVMYVGJUIEGPC-UHFFFAOYSA-L |
Kanonische SMILES |
CC[Hg]OC(=O)C[S-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


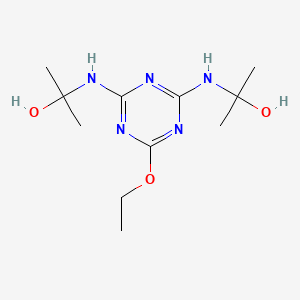
![N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide](/img/structure/B14493145.png)

![Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione](/img/structure/B14493159.png)
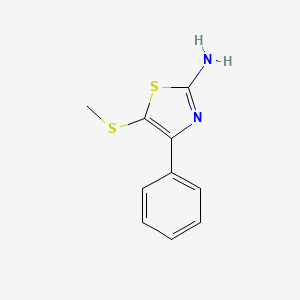
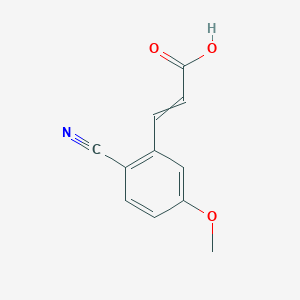
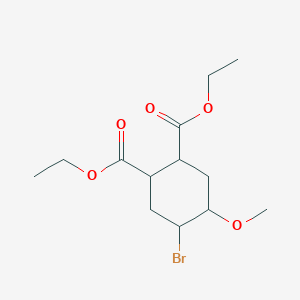
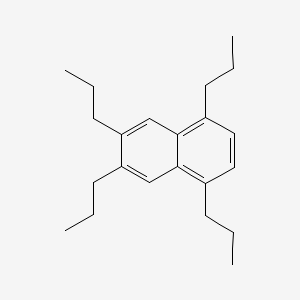
![(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium](/img/structure/B14493196.png)
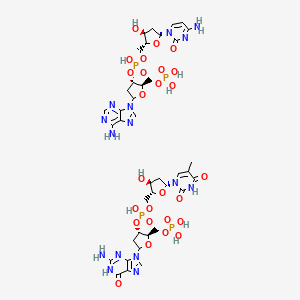
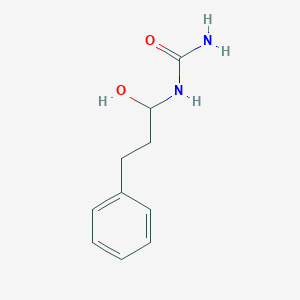
![6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14493208.png)

